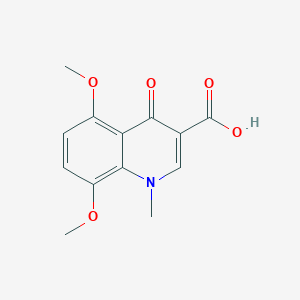

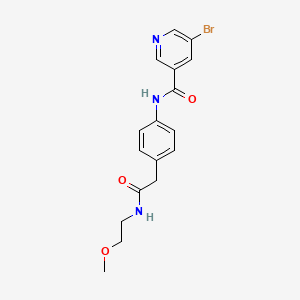

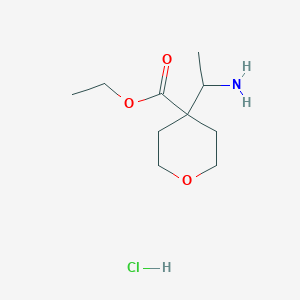

5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives are of significant interest due to their biological importance and potential applications in various fields such as medicine and agriculture. The presence of bromine and other substituents in the compound suggests that it may have unique chemical and physical properties that could be exploited for specific applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 5-Bromo-nicotinonitrile, a related compound, involves a multi-step process starting with 5-Bromo-nicotinic acid. The acid is first chlorinated with thionyl chloride (SOCl2) to produce 5-Bromo-nicotinate with a high yield. Subsequently, 5-Bromo-nicotinamide is prepared through the reaction of 5-Bromo-nicotinate with ammonium in aqueous solution. Finally, 5-Bromo-nicotinonitrile is obtained by oxidizing 5-Bromo-nicotinamide with phosphorus oxychloride (POCl3) under reflux conditions . Although the exact synthesis of 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide is not detailed, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is typically characterized by planar arrangements due to the conjugated system within the pyridine ring. For example, compounds such as N-(4-bromophenyl)-5,6-dichloronicotinamide exhibit almost planar molecules that are stabilized by intermolecular hydrogen bonding . This planarity is crucial for the biological activity of these molecules as it can influence their ability to interact with biological targets. The addition of various substituents can further affect the molecular geometry and, consequently, the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Nicotinamide derivatives participate in various chemical reactions, primarily due to the reactivity of the pyridine ring and the substituents attached to it. The presence of halogens such as bromine can make the compound susceptible to nucleophilic substitution reactions, which are fundamental in further chemical modifications and the creation of more complex molecules. The intermolecular hydrogen bonding mentioned in the structure of related compounds suggests that similar hydrogen bonding capabilities may be present in 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide, affecting its solubility and interaction with other compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide are not provided, we can infer from related compounds that it may exhibit distinct properties due to its molecular structure. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's boiling and melting points. The electronic effects of the substituents can affect the acidity and basicity of the molecule, as well as its absorption spectra, making it potentially useful for spectroscopic analysis and detection . The solubility of the compound in various solvents could also be an important property, especially for its application in biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiprotozoal Activity

Research by Ismail et al. (2003) investigated the synthesis of various compounds including N-Methoxy-6-[5-[4-(N-methoxyamidino)phenyl]-furan-2-yl]-nicotinamidine. This compound was evaluated for activity against Trypanosoma b.rhodesiense and P. falciparum, demonstrating IC(50) values of less than 10 nM. It was also curative in an in vivo mouse model for T. b. rhodesiense at an oral dosage of 5 mg/kg (Ismail et al., 2003).

Photodynamic Therapy for Cancer Treatment

The study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, including a compound with similar structural features. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicidal Activity

Yu et al. (2021) conducted a study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some of these compounds demonstrated excellent herbicidal activity against certain weeds, suggesting potential agricultural applications (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Binding to Serotonin and Dopamine Receptors

Hirokawa, Yoshida, and Kato (1998) synthesized derivatives including 5-bromo-2-methoxy-6-methylaminonicotinamide, which showed potent affinities for 5-HT3 and dopamine D2 receptors. This suggests potential applications in neurological research or drug development (Hirokawa, Yoshida, & Kato, 1998).

Safety And Hazards

- Warning : May cause eye and skin irritation.

- Storage : Keep away from combustible materials.

- Flash Point : 96 °C (closed cup).

- Personal Protective Equipment : N95 dust mask, eyeshields, gloves.

Zukünftige Richtungen

- Further research is needed to explore its potential therapeutic applications and safety profile.

For more detailed information, please refer to the provided sources. 🌟

Eigenschaften

IUPAC Name |

5-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-24-7-6-20-16(22)8-12-2-4-15(5-3-12)21-17(23)13-9-14(18)11-19-10-13/h2-5,9-11H,6-8H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVKKTVQSMDIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

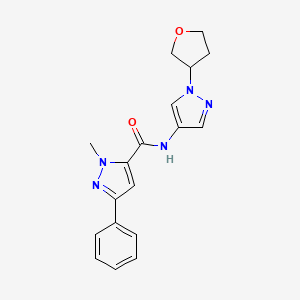

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

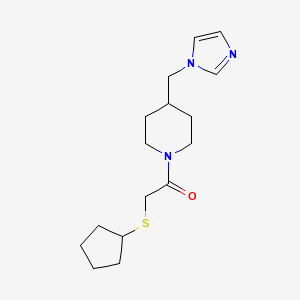

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)